

Enantioselective Synthesis of (4S,5S)-4-Methyl-5-Nonanol: Application Notes and Protocols

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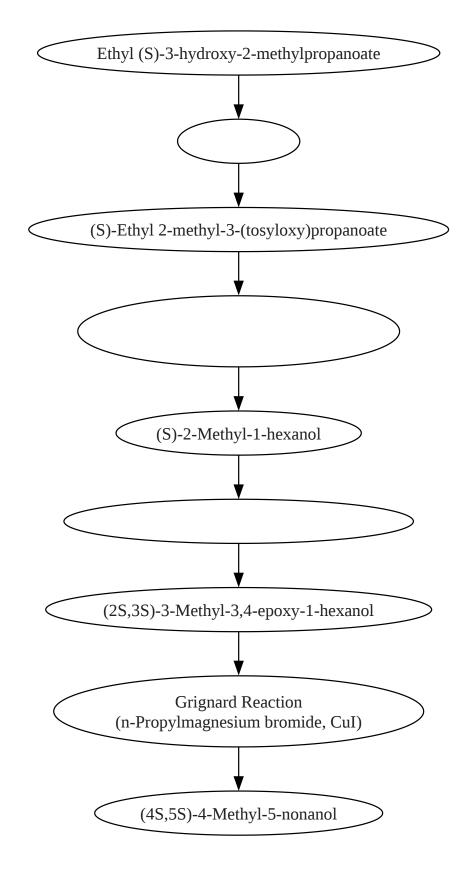
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (4S,5S)-**4-methyl-5-nonanol**, a key chiral intermediate and a component of the aggregation pheromone of several weevil species. The synthesis is based on a chemoenzymatic approach, ensuring high stereoselectivity.

Synthetic Strategy Overview

The enantioselective synthesis of (4S,5S)-**4-methyl-5-nonanol** is achieved through a multi-step process commencing with commercially available starting materials. The key steps involve the creation of a chiral epoxide, followed by a regioselective ring-opening reaction to establish the desired stereocenters.





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Figure 1: Synthetic pathway for (4S,5S)-4-methyl-5-nonanol.



Experimental Protocols Synthesis of (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate

This initial step involves the tosylation of the primary alcohol of ethyl (S)-3-hydroxy-2-methylpropanoate to create a good leaving group for the subsequent Grignard reaction.

Materials:

- Ethyl (S)-3-hydroxy-2-methylpropanoate
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- · Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve ethyl (S)-3-hydroxy-2-methylpropanoate in pyridine and cool the solution to 0 °C in an ice bath.
- Slowly add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0
 °C.
- Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
- Quench the reaction by adding 1 M HCl and extract the product with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.



- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Synthesis of (S)-2-Methyl-1-hexanol

A Grignard reaction is employed to introduce a propyl group, extending the carbon chain.

Materials:

- (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate
- n-Propylmagnesium bromide (in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride solution (NH₄Cl)
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve (S)-ethyl 2-methyl-3-(tosyloxy)propanoate in anhydrous THF and cool to -78 °C.
- Slowly add n-propylmagnesium bromide solution to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated NH₄Cl solution and extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the product by distillation under reduced pressure.

Synthesis of (2S,3S)-3-Methyl-3,4-epoxy-1-hexanol



The key stereogenic center is introduced via a Sharpless asymmetric epoxidation of the allylic alcohol.

Materials:

- (S)-2-Methyl-1-hexanol
- Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
- (+)-Diethyl tartrate ((+)-DET)
- tert-Butyl hydroperoxide (TBHP) in decane
- Dichloromethane (DCM), anhydrous
- Celite

Procedure:

- To a solution of Ti(O-i-Pr)₄ and (+)-DET in anhydrous DCM at -20 °C, add (S)-2-methyl-1-hexanol.
- Add TBHP solution dropwise while maintaining the temperature at -20 °C.
- Stir the mixture at -20 °C for 4-6 hours.
- Quench the reaction by adding water and stir for 1 hour at room temperature.
- Filter the mixture through a pad of Celite and wash the pad with DCM.
- Separate the organic layer from the filtrate, dry over anhydrous MgSO₄, and concentrate.
- Purify the crude epoxide by column chromatography.

Synthesis of (4S,5S)-4-Methyl-5-nonanol

The final step is a regioselective ring-opening of the epoxide with a Grignard reagent in the presence of a copper catalyst.



Materials:

- (2S,3S)-3-Methyl-3,4-epoxy-1-hexanol
- n-Propylmagnesium bromide (in THF)
- Copper(I) iodide (CuI)
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride solution (NH₄Cl)
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a suspension of CuI in anhydrous THF at -20 °C, add n-propylmagnesium bromide solution and stir for 30 minutes.
- Cool the resulting Gilman reagent to -78 °C and add a solution of (2S,3S)-3-methyl-3,4epoxy-1-hexanol in anhydrous THF.
- Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
- Quench the reaction with saturated NH4Cl solution and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
- Purify the final product, (4S,5S)-4-methyl-5-nonanol, by column chromatography.

Data Presentation

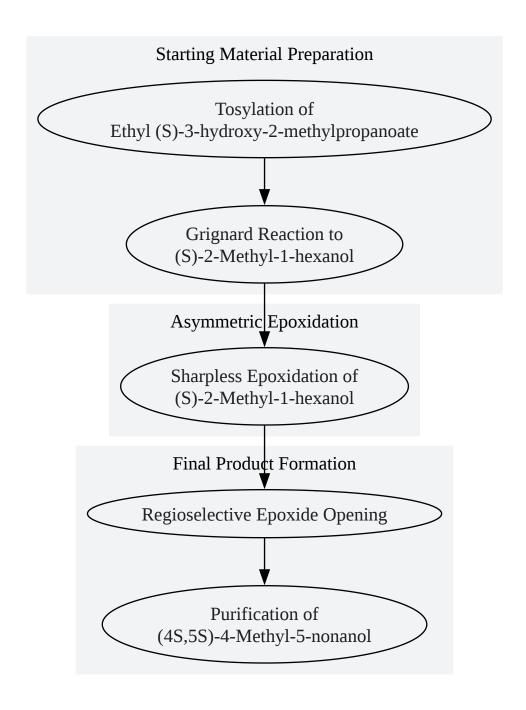


Step	Product	Starting Material	Reagents	Yield (%)	Enantiom eric Excess (ee) (%)	Diastereo meric Ratio (dr)
1	(S)-Ethyl 2- methyl-3- (tosyloxy)p ropanoate	Ethyl (S)-3- hydroxy-2- methylprop anoate	TsCl, Pyridine	~85	>99	N/A
2	(S)-2- Methyl-1- hexanol	(S)-Ethyl 2- methyl-3- (tosyloxy)p ropanoate	n- Propylmag nesium bromide	~80	>99	N/A
3	(2S,3S)-3- Methyl-3,4- epoxy-1- hexanol	(S)-2- Methyl-1- hexanol	Ti(O-i-Pr)4, (+)-DET, TBHP	~75	>95	>95:5
4	(4S,5S)-4- Methyl-5- nonanol	(2S,3S)-3- Methyl-3,4- epoxy-1- hexanol	n- Propylmag nesium bromide, Cul	~70	>95	>98:2

Logical Workflow

The following diagram illustrates the logical progression of the experimental workflow.





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Figure 2: Experimental workflow for the synthesis.

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